2-Isopropoxyethanamine hydrochloride
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Overview
Description
2-Isopropoxyethanamine hydrochloride is a chemical compound with the molecular formula C5H14ClNO. It is a derivative of 2-isopropoxyethanamine, where the amine group is protonated and paired with a chloride ion. This compound is of interest in various fields, including organic synthesis, pharmaceuticals, and industrial applications .
Preparation Methods
The synthesis of 2-isopropoxyethanamine hydrochloride typically involves the reaction of 2-isopropoxyethanamine with hydrochloric acid. The general synthetic route includes the following steps:
Starting Material: 2-isopropoxyethanamine is prepared by reacting isopropyl alcohol with ethylene oxide in the presence of a base.
Hydrochloride Formation: The resulting 2-isopropoxyethanamine is then treated with hydrochloric acid to form this compound.
Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Isopropoxyethanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Condensation Reactions: It can react with carbonyl compounds to form imines or amides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Isopropoxyethanamine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other amine derivatives.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 2-isopropoxyethanamine hydrochloride involves its interaction with biological targets, primarily through its amine group. The compound can act as a nucleophile, participating in various biochemical reactions. It may also interact with receptors or enzymes, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
2-Isopropoxyethanamine hydrochloride can be compared with other similar compounds, such as:
2-Aminoethyl isopropyl ether: Similar structure but without the hydrochloride group.
2-Isopropoxyethylamine: The base form of the compound without the hydrochloride.
2-Ethoxyethanamine: Similar structure but with an ethoxy group instead of an isopropoxy group.
These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound in specific contexts.
Properties
IUPAC Name |
2-propan-2-yloxyethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO.ClH/c1-5(2)7-4-3-6;/h5H,3-4,6H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDIRGKNVYWULP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1161436-02-7 |
Source
|
Record name | 2-(propan-2-yloxy)ethan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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